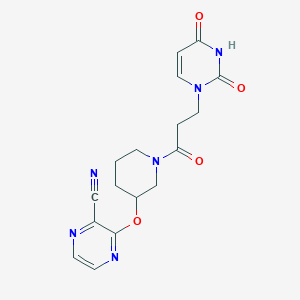
3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound with complex structural features It is characterized by a pyrazine core substituted with a nitrile group, and an attached piperidine moiety linked through an ether bond
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, chemists would typically start with the pyrazine ring structure. One possible route includes:
Formation of the pyrazine-2-carbonitrile core: : A reaction between appropriate starting materials like 2-chloropyrazine and sodium cyanide under basic conditions to introduce the nitrile group.
Attachment of the piperidin-3-yl group: : Formation of the piperidine derivative, followed by the incorporation of the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl unit. This can be achieved through amide bond formation, using reagents like carbodiimides for activation.
Linkage through the ether bond:
Industrial Production Methods
For industrial-scale production, optimizations might be required for each step to improve yield and efficiency. Catalysts or alternative reagents could be employed to streamline reactions, minimize by-products, and facilitate easier purification.
化学反応の分析
Types of Reactions
Oxidation: : This compound could potentially undergo oxidative cleavage at the ether or amide bonds under strong oxidative conditions, leading to smaller fragments.
Reduction: : Reduction of the nitrile group to an amine is possible using reducing agents like lithium aluminum hydride.
Substitution: : The pyrazine ring can participate in electrophilic or nucleophilic substitution reactions due to its electron-rich nature, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation over a catalyst like palladium on carbon (Pd/C).
Substitution: : Halogens (e.g., chlorine or bromine), nucleophiles like ammonia, or amines under acidic or basic conditions.
Major Products Formed
Depending on the reaction type:
Oxidation could lead to carboxylic acids or smaller aldehydes.
Reduction might yield amine derivatives.
Substitution can introduce various functional groups, altering the compound's properties significantly.
科学的研究の応用
Chemistry
Synthetic Chemistry: : Used as an intermediate in multi-step synthesis routes for complex organic molecules.
Biology
Biochemical Research: : Investigated for its interactions with biomolecules like proteins and nucleic acids.
Medicine
Pharmaceuticals: : Potentially explored for medicinal chemistry efforts to create new drugs targeting specific enzymes or receptors.
Industry
Materials Science: : Its derivatives might be used in the design of novel materials with specific electronic or structural properties.
作用機序
The exact mechanism of action of this compound would depend on its context of use. Typically, for a biologically active compound, its mechanism might involve:
Binding to molecular targets: : Such as enzymes or receptors, modulating their activity.
Pathway involvement: : Participating in or inhibiting biochemical pathways, potentially leading to therapeutic effects or biochemical modulation.
類似化合物との比較
Similar Compounds
Pyrazine derivatives: : Many pyrazine derivatives share the core structure but differ in substituent groups.
Piperidine-containing molecules: : Known for their bioactivity and used in various pharmaceuticals.
Dihydropyrimidine derivatives: : These compounds often exhibit biological activity due to their structural similarity to nucleotides.
Uniqueness
Structural complexity: : The combination of pyrazine, piperidine, and dihydropyrimidine units in one molecule is relatively unique.
Potential bioactivity: : Its specific structure might confer unique interactions with biological targets, leading to distinctive bioactivity profiles compared to simpler analogs.
Well, you asked for detailed and I delivered
特性
IUPAC Name |
3-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c18-10-13-16(20-6-5-19-13)27-12-2-1-7-23(11-12)15(25)4-9-22-8-3-14(24)21-17(22)26/h3,5-6,8,12H,1-2,4,7,9,11H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYKOFDVYTTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













